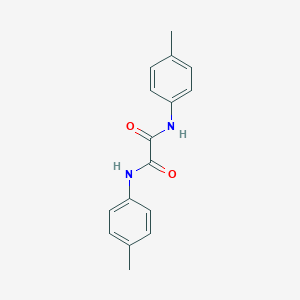

p-Oxalotoluidide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWIMFFAXHJMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186622 | |

| Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3299-61-4 | |

| Record name | N1,N2-Bis(4-methylphenyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(4-tolyl)oxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Oxalotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(4-TOLYL)OXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXW61IZ0NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Design for P Oxalotoluidide and Its Analogues

Established Synthetic Pathways for p-Oxalotoluidide

The synthesis of this compound, also known as N,N'-bis(4-methylphenyl)oxalamide, has traditionally been achieved through established methods that are fundamental to organic chemistry. These pathways, while effective, are continuously being refined for improved efficiency and milder reaction conditions.

Classical Condensation Reactions

The most common and classical method for synthesizing this compound is through a condensation reaction. evitachem.com This involves the reaction of p-toluidine (B81030) with a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate (B1200264) like diethyl oxalate. evitachem.com This type of reaction is a cornerstone of amide bond formation.

The Claisen condensation, a related carbon-carbon bond-forming reaction, provides a useful analogy for understanding the principles of these condensation reactions. byjus.comwikipedia.orgorganic-chemistry.org In a Claisen-type reaction, an ester enolate reacts with another ester molecule. While not a direct synthesis of this compound, the underlying principles of nucleophilic attack and leaving group departure are similar. byjus.comwikipedia.orgyoutube.comyoutube.com The reaction to form this compound typically proceeds by the nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of the oxalic acid derivative. This is followed by the elimination of a small molecule, such as hydrogen chloride (when using oxalyl chloride) or an alcohol (when using a dialkyl oxalate). evitachem.com

A typical procedure involves reacting p-toluidine with diethyl oxalate, often under reflux conditions. evitachem.com The use of a base, such as triethylamine, can be employed to neutralize the acid that is generated during the reaction, particularly when using the more reactive oxalyl chloride. evitachem.com The reaction can also be facilitated by heating under anhydrous conditions in a suitable solvent.

The general reaction can be summarized as follows:

2 (CH₃C₆H₄NH₂) + (COOR)₂ → (CH₃C₆H₄NHCO)₂ + 2 ROH (where R is typically an alkyl group like ethyl)

This method is widely used due to the ready availability of the starting materials and the straightforward nature of the reaction.

Modernized Synthetic Approaches

While classical condensation reactions are reliable, modern organic synthesis continually seeks to improve upon existing methods. For the synthesis of amides like this compound, this includes the development of more efficient coupling reagents and catalytic systems that can operate under milder conditions and offer greater substrate scope. acs.orgsioc-journal.cn

Recent advancements in amide synthesis focus on direct amidation of carboxylic acids and the use of various activating agents to facilitate the reaction under more benign conditions. acs.orgmdpi.com While direct condensation of p-toluidine with oxalic acid is challenging due to the high temperatures required, modern coupling reagents can enable this transformation at lower temperatures, reducing the potential for side reactions and decomposition. mdpi.com

Furthermore, visible-light-mediated methods are emerging as a powerful tool in organic synthesis, including amide bond formation. mdpi.comresearchgate.net These photoredox catalysis strategies offer a more sustainable and efficient platform for activating organic molecules, potentially providing new avenues for the synthesis of this compound and its analogues under mild, metal-free conditions. mdpi.comresearchgate.netrsc.org

Novel Strategies in this compound Synthesis

The field of organic synthesis is constantly evolving, with a strong emphasis on developing novel, more efficient, and sustainable methods. This is also true for the synthesis of this compound and its structurally related analogues.

Transition-Metal-Free Synthesis Methodologies

A significant area of contemporary research is the development of transition-metal-free synthetic methods. rsc.orgmdpi.comnih.gov While transition metals are powerful catalysts for a wide range of transformations, their use can sometimes be associated with cost, toxicity, and difficulties in removing trace metal impurities from the final product. rsc.org

For the synthesis of amides and related compounds, several transition-metal-free approaches are being explored. These include the use of hypervalent iodine reagents as arylating agents, which can facilitate C-N bond formation under metal-free conditions. nih.govbeilstein-journals.org For instance, diaryliodonium salts have been successfully used for the N-arylation of various nitrogen-containing heterocycles. mdpi.comnih.gov While not yet specifically reported for this compound, these methods represent a promising strategy for its synthesis by reacting an appropriate oxalamide precursor with an arylating agent derived from toluene.

Another emerging area is visible-light photoredox catalysis, which can enable a variety of organic transformations, including amidation, without the need for transition metals. mdpi.comresearchgate.netrsc.org These reactions often utilize organic dyes as photocatalysts, which are activated by visible light to initiate the desired chemical transformation. rsc.org This approach offers a greener and more sustainable alternative to traditional methods. mdpi.comresearchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral molecules with high stereoselectivity is a major focus of modern organic chemistry, driven by the importance of enantiomerically pure compounds in pharmaceuticals and materials science. rsc.orgchemrxiv.orgrsc.org While this compound itself is not chiral, the development of stereoselective methods for the synthesis of its chiral analogues is a significant area of research.

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. chemrxiv.org A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. This approach has been widely used in the synthesis of various chiral compounds.

More recently, asymmetric catalysis has emerged as a more efficient and atom-economical approach. chemrxiv.org This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral amides, a variety of catalytic systems have been developed, including those based on hydrogen-bond-donor catalysis. chemrxiv.org These catalysts can activate the substrates and create a chiral environment that favors the formation of one enantiomer over the other.

Dynamic kinetic resolution (DKR) is another powerful strategy for the synthesis of enantiomerically enriched compounds. mdpi.com In DKR, a racemic starting material is converted into a single enantiomer of the product through a combination of a rapid racemization of the starting material and a stereoselective reaction. This approach has been successfully applied to the synthesis of chiral alcohols and could potentially be adapted for the synthesis of chiral analogues of this compound. mdpi.com

The development of these stereoselective methods opens up the possibility of creating a wide range of chiral oxalamide derivatives with specific three-dimensional structures, which could have interesting applications in various fields.

Principles of Sustainable Chemical Synthesis in this compound Production

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes across the chemical industry, including the production of specialty chemicals like this compound. mpg.deinstituteofsustainabilitystudies.comunep.orgresearchgate.net The goal is to develop methods that are more environmentally friendly, economically viable, and safer. instituteofsustainabilitystudies.comresearchgate.net

The 12 Principles of Green Chemistry, introduced by Paul Anastas and John Warner, provide a framework for achieving these goals. instituteofsustainabilitystudies.com Key principles relevant to the synthesis of this compound include:

Prevention of Waste: It is better to prevent the formation of waste than to treat it after it has been created. instituteofsustainabilitystudies.com This can be achieved by designing reactions with high atom economy, where a high proportion of the atoms in the starting materials are incorporated into the final product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. instituteofsustainabilitystudies.com For example, using water or other benign solvents instead of volatile organic compounds.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. researchgate.net This can involve using catalysts that allow reactions to proceed at lower temperatures and pressures.

Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. researchgate.net While p-toluidine is currently derived from fossil fuels, research into producing aromatic compounds from biomass could provide a renewable source in the future. mpg.de

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. researchgate.net The development of highly active and selective catalysts is a key goal of green chemistry.

Applying these principles to the synthesis of this compound could involve exploring catalytic methods that minimize the use of stoichiometric reagents, using safer solvents, and optimizing reaction conditions to reduce energy consumption. researchgate.net The move towards transition-metal-free and photocatalytic methods aligns well with the goals of green chemistry. rsc.org

Synthesis of Structurally Diverse this compound Derivatives

The this compound scaffold, chemically known as N,N'-bis(4-methylphenyl)oxalamide, serves as a robust and versatile building block in synthetic chemistry. Its rigid, symmetrical structure, featuring two amide linkages and para-substituted aromatic rings, provides a unique platform for the development of a wide array of derivatives. These derivatives are synthesized to systematically explore structure-activity relationships in various fields, including materials science and medicinal chemistry. The methodologies for creating this structural diversity range from the strategic introduction of functional groups to the assembly of complex molecular architectures through conjugation and multi-component reactions.

Strategies for Functional Group Incorporation

The introduction of diverse functional groups onto the this compound core is primarily achieved through two main strategies: (A) the use of pre-functionalized starting materials or (B) the post-synthetic modification of the parent scaffold.

The most direct synthetic route to N,N'-disubstituted oxalamides involves the reaction of a primary amine with either oxalyl chloride or a dialkyl oxalate, such as diethyloxalate. mdpi.com To create functionalized derivatives of this compound, this approach can be adapted by substituting p-toluidine with a range of electronically and sterically varied anilines. This allows for the incorporation of functional groups at various positions on the phenyl rings. For instance, research into small molecule inhibitors has utilized a synthetic scheme where various substituted aryl amines are coupled with ethyl 2-chloro-2-oxoacetate. nih.gov The resulting intermediate is then hydrolyzed and coupled with a second amine component to generate a library of unsymmetrical oxalamide derivatives. nih.gov A similar approach can be envisioned for the symmetrical this compound scaffold, where a diverse set of functionalized p-toluidine analogues serve as the starting point.

Post-synthetic functionalization offers another pathway. The existing methyl groups on the this compound backbone can be modified, for example, through radical halogenation followed by nucleophilic substitution to introduce functionalities. Alternatively, the aromatic rings themselves can undergo electrophilic aromatic substitution reactions, although the amide groups are deactivating, which may require carefully optimized reaction conditions.

The table below illustrates a variety of substituted anilines that could be used in place of p-toluidine to generate functionally diverse this compound analogues.

| Starting Aniline (B41778) | Resulting Functional Group on Scaffold | Potential for Further Modification |

| 4-Ethylaniline | Ethyl (-CH₂CH₃) | Benzylic functionalization |

| 4-Fluoroaniline | Fluoro (-F) | Modulation of electronic properties |

| 4-Aminobenzonitrile | Cyano (-CN) | Hydrolysis to carboxylic acid, reduction to amine |

| Methyl 4-aminobenzoate | Ester (-COOCH₃) | Hydrolysis to carboxylic acid for conjugation |

| 4-Nitroaniline | Nitro (-NO₂) | Reduction to an amine group |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl (-CF₃) | Increased lipophilicity, metabolic stability |

Synthesis of this compound Conjugates and Hybrid Systems

The this compound scaffold can act as a rigid linker or core unit for the construction of more complex molecular systems, including conjugates and hybrids. Conjugation strategies typically involve linking the this compound core to other molecular entities, such as polymers, peptides, or pharmacophores, to create materials with novel properties. nih.govnih.gov This is achieved by first incorporating reactive functional groups onto the scaffold, as described in the previous section.

For example, a this compound derivative bearing terminal carboxylic acid groups can be activated and coupled to the amine groups of a biomolecule, such as a peptide, forming a stable amide bond. nih.gov Conversely, an amine-functionalized derivative could be reacted with an activated carboxylate on another molecule. The development of hybrid systems extends this concept to materials science, where the properties of a biocompatible polymer like silk fibroin can be combined with a synthetic scaffold. mdpi.com

These approaches can create "Trojan Horse" conjugates, where the this compound scaffold acts as a carrier for another molecule to facilitate its transport or localization. nih.gov The synthesis of such systems relies on well-established bioconjugation chemistries.

The following table outlines potential functional handles that can be incorporated into the this compound scaffold and the corresponding chemistries used for conjugation.

| Functional Handle on Scaffold | Partner Functional Group | Resulting Linkage | Conjugation Chemistry |

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide | Carbodiimide coupling (e.g., EDC, DCC) |

| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide | Carbodiimide coupling |

| Azide (-N₃) | Alkyne | Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Alkyne | Azide (-N₃) | Triazole | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Thiol (-SH) | Maleimide | Thioether | Michael Addition |

Multi-component Reaction Pathways to this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step. organic-chemistry.org While the direct synthesis of a simple, symmetrical molecule like this compound is more efficiently achieved via classical acylation, MCRs offer unparalleled advantages for creating libraries of structurally complex and diverse analogues. mdpi.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of amide-containing structures. organic-chemistry.org The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide or bis-amide structure. By carefully selecting the four components, one could theoretically construct highly substituted this compound analogues in a convergent manner.

For example, a hypothetical Ugi reaction to generate a complex oxalamide scaffold could involve a substituted aniline (as the amine component), a glyoxylic acid derivative (as the keto-acid component), and a second substituted aniline-derived isocyanide. This strategy allows for the rapid introduction of multiple points of diversity around the core oxalamide structure. The efficiency and flexibility of MCRs make them ideal for generating compound libraries for screening purposes. mdpi.com

The table below describes a hypothetical Ugi reaction pathway to generate a complex this compound analogue, showcasing how different inputs can lead to significant structural diversity.

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold Feature |

| p-Toluidine | Formaldehyde | Acetic Acid | 1-isocyano-4-methylbenzene | Basic N,N'-diaryl oxalamide core with additional side chains |

| 4-Anisidine | Benzaldehyde | Benzoic Acid | 1-fluoro-4-isocyanobenzene | Asymmetric, highly substituted oxalamide with diverse aryl groups |

| 4-Chloroaniline | Cyclohexanone | Propionic Acid | 1-isocyano-4-(trifluoromethyl)benzene | Oxalamide with aliphatic and aromatic diversity, multiple functional groups |

| 4-Aminophenol | Glyoxylic acid | Formic Acid | 1-isocyano-4-nitrobenzene | Highly functionalized oxalamide with reactive handles (hydroxyl, nitro) |

Elucidation of Reaction Mechanisms Involving P Oxalotoluidide

Mechanistic Investigations of p-Oxalotoluidide Formation

The formation of this compound, typically from the reaction of p-toluidine (B81030) and an oxalic acid derivative, is a process that can be scrutinized through various mechanistic lenses to understand the factors governing its rate and efficiency.

Kinetic studies are fundamental to elucidating reaction mechanisms by examining the rates of chemical reactions and the factors that influence them. In the context of this compound formation, kinetic analyses would focus on the reaction between p-toluidine and a suitable acylating agent like diethyl oxalate (B1200264) or oxalyl chloride.

Factors influencing the reaction rate, such as temperature, solvent polarity, and the presence of catalysts, are also investigated. The temperature dependence of the rate constant can be used to determine the activation energy of the reaction, providing a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

| Factor | Effect on Reaction Rate | Kinetic Parameter Influenced |

| Temperature | Increased temperature generally increases the rate. | Rate constant (k), Activation energy (Ea) |

| Concentration | Higher reactant concentrations typically lead to a faster rate. | Reaction rate |

| Solvent | Solvent polarity can affect the stability of reactants and transition states. | Rate constant (k) |

| Catalyst | A catalyst can provide an alternative reaction pathway with lower activation energy. | Rate constant (k), Activation energy (Ea) |

In a multi-step reaction, intermediates are species that are formed in one step and consumed in a subsequent step. Identifying these transient species is crucial for confirming a proposed reaction mechanism. For the synthesis of this compound, the reaction between p-toluidine and an oxalic acid derivative likely proceeds through one or more intermediates.

A plausible mechanism involves the nucleophilic attack of the amino group of p-toluidine on a carbonyl carbon of the oxalic acid derivative. This initially forms a tetrahedral intermediate. This intermediate is typically unstable and can undergo several transformations. For example, if oxalyl chloride is used, the tetrahedral intermediate can collapse, expelling a chloride ion to form an amide bond. This process would then be repeated on the second carbonyl group to yield the final this compound product.

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. youtube.com Analyzing the structure and energy of the transition state is key to understanding the reaction's kinetics and stereochemistry. umw.edu

For the synthesis of this compound, the transition state for the rate-determining step (often the initial nucleophilic attack) would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl double bond. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. uq.edu.au These calculations can provide detailed insights into the geometry of the transition state, including bond lengths and angles. youtube.com

The calculated activation energy, which is the energy difference between the reactants and the transition state, can be compared with the experimentally determined activation energy from kinetic studies to validate the proposed mechanism. umw.edu Furthermore, transition state analysis can help explain the effect of substituents on the reactivity of the reactants. For example, electron-donating groups on the p-toluidine ring would be expected to increase the nucleophilicity of the amine, thereby stabilizing the transition state and accelerating the reaction. Conversely, electron-withdrawing groups would have the opposite effect.

| Computational Method | Information Obtained | Relevance to Mechanism |

| Density Functional Theory (DFT) | Transition state geometry, activation energy. | Validates proposed mechanism, explains substituent effects. |

| Ab initio methods | High-accuracy energy calculations. | Provides benchmark data for other methods. |

| Molecular Mechanics | Not suitable for transition state analysis. | - |

Reaction Mechanisms in Transformations of this compound Derivatives

Once formed, this compound can be chemically modified, or its derivatives can participate in various reactions, including acting as ligands in coordination complexes or being involved in catalytic processes.

This compound and its derivatives can act as ligands, donating electron pairs from their oxygen or nitrogen atoms to a central metal ion to form coordination complexes. scribd.com Ligand exchange, or substitution, is a fundamental reaction of these complexes where one ligand is replaced by another. libretexts.org The mechanism of these reactions can be broadly classified as associative, dissociative, or interchange. libretexts.org

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate, after which the leaving group departs. csbsju.edu This mechanism is more common for square planar complexes. libretexts.org

Dissociative (D) Mechanism: The leaving group first detaches from the metal center, creating a lower-coordination-number intermediate, which is then attacked by the incoming ligand. csbsju.edu This is a common pathway for octahedral complexes. libretexts.org

Interchange (I) Mechanism: The incoming ligand enters the coordination sphere as the leaving group is departing in a concerted process. There is no distinct intermediate.

The preferred mechanism is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligands (including the this compound derivative), and the reaction conditions. For example, bulky ligands may favor a dissociative mechanism by relieving steric strain in the transition state.

Derivatives of this compound can be utilized in catalysis, either as the catalyst itself or as a ligand that modifies the properties of a metal catalyst. rsc.org Understanding the mechanism of these catalytic cycles is crucial for optimizing the catalyst's performance.

A catalytic cycle is a multi-step reaction mechanism that involves a catalyst. The catalyst is regenerated at the end of each cycle, allowing it to participate in multiple transformations. Each step in the cycle is an elementary reaction, such as oxidative addition, reductive elimination, insertion, or ligand substitution.

For instance, a palladium complex bearing a this compound-derived ligand might be used in a cross-coupling reaction. The catalytic cycle could involve the oxidative addition of an organic halide to the palladium(0) center, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Mechanistic studies in this context would aim to identify the active catalytic species, determine the rate-determining step of the cycle, and understand how the structure of the this compound-derived ligand influences the catalyst's activity, selectivity, and stability. rsc.orgnih.gov Techniques such as in-situ spectroscopy and kinetic modeling are invaluable for unraveling these complex catalytic mechanisms. The insights gained can guide the design of more efficient and robust catalysts for a wide range of chemical transformations.

Supramolecular Assembly Mechanisms

The structure of this compound, characterized by a central oxalate core flanked by two p-toluidine units, provides specific functional groups that dictate its assembly into larger, ordered supramolecular structures. The primary driving forces for this self-assembly are non-covalent interactions, including hydrogen bonding and π–π stacking. nih.gov

The amide linkages (-CO-NH-) are crucial for forming robust hydrogen bonds. Specifically, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This donor-acceptor pairing leads to the formation of one-dimensional hydrogen-bonded chains or tapes, a common motif in the crystal engineering of bis-amides and other supramolecular polymers. rsc.orgmdpi.com These interactions are cooperative and directional, playing a significant role in the initial self-assembly process. mdpi.com

In addition to hydrogen bonding, the p-tolyl aromatic rings contribute to the stability of the assembly through π–π stacking interactions. nih.govnih.gov These interactions occur between the electron-rich π-systems of adjacent aromatic rings, further organizing the hydrogen-bonded chains into more complex, three-dimensional architectures. The combination of these orthogonal forces—linear hydrogen bonding and stacking of aromatic units—is key to forming extended, stable networks. nih.gov Depending on the solvent environment and concentration, these fibrillar networks can entangle to form a three-dimensional matrix characteristic of a supramolecular gel. nih.govworktribe.comnih.gov

The assembly can proceed through different mechanistic pathways, such as isodesmic or cooperative models. rsc.org In an isodesmic mechanism, the energy of association is independent of the size of the growing oligomer, whereas in a cooperative mechanism, the addition of a monomer to a growing chain is energetically more favorable than the initial dimerization. rsc.org The specific pathway for this compound would determine the bulk properties of the resulting supramolecular material.

| Interaction Type | Participating Groups | Role in Assembly | Resulting Structure |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H (Donor) and Amide C=O (Acceptor) | Primary driving force for directional self-assembly. mdpi.com | 1D chains/tapes. rsc.org |

| π–π Stacking | Aromatic p-tolyl rings | Stabilizes and organizes the hydrogen-bonded chains. nih.govnih.gov | 2D sheets and 3D networks. nih.gov |

| Van der Waals Forces | Aliphatic methyl groups and overall molecular framework | Contribute to overall packing efficiency and stability. nih.gov | Dense, packed structures. |

Advanced Methodologies for Mechanistic Study

To gain deeper insight into the formation and behavior of this compound, researchers employ a suite of advanced analytical and computational techniques. These methods allow for the real-time observation of reactions, the theoretical modeling of reaction pathways, and the precise tracking of atomic rearrangements.

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic methods are invaluable for understanding reaction kinetics and identifying transient intermediates by monitoring the reaction mixture in real-time without disturbing it. mt.comwiley.com For the synthesis of this compound, typically formed from the reaction of p-toluidine with an oxalic acid derivative like diethyl oxalate or oxalyl chloride, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. azom.comlibretexts.org

Using an Attenuated Total Reflectance (ATR) FTIR probe immersed directly in the reaction vessel, one can continuously collect spectra throughout the synthesis. mdpi.com The formation of this compound from p-toluidine and diethyl oxalate would be characterized by specific, observable changes in the infrared spectrum:

Disappearance of Reactants: A decrease in the intensity of the characteristic N-H stretching bands of the primary amine (p-toluidine) and the C=O stretching band of the ester (diethyl oxalate).

Appearance of Product: The simultaneous emergence of strong absorption bands corresponding to the newly formed amide group in this compound. These include the Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H bending and C-N stretching). mdpi.com

By plotting the intensity of these key peaks against time, a kinetic profile of the reaction can be generated, allowing for the determination of reaction rates and the identification of potential rate-determining steps. magritek.com Other techniques such as in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information, particularly for quantifying species and identifying intermediates that may not be easily visible with FTIR. magritek.comfrontiersin.orgeuropean-mrs.com

| Compound | Functional Group | Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Trend During Reaction |

|---|---|---|---|---|

| p-Toluidine (Reactant) | Amine | N-H Stretch | 3400-3500 | Intensity Decreases |

| Diethyl Oxalate (Reactant) | Ester | C=O Stretch | ~1740 | Intensity Decreases |

| This compound (Product) | Amide | Amide I (C=O Stretch) | ~1670 | Intensity Increases |

| This compound (Product) | Amide | Amide II (N-H Bend) | ~1530 | Intensity Increases |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful method for investigating reaction mechanisms at the molecular level. wikipedia.orgimperial.ac.uk DFT allows for the calculation of the electronic structure and energies of molecules, enabling the mapping of the entire potential energy surface for a chemical reaction. mdpi.comrsc.org This provides detailed insights into transition states, intermediates, and activation energies that are often difficult or impossible to determine experimentally. ethz.chnih.gov

For the synthesis of this compound, DFT calculations can be used to model the reaction between p-toluidine and an acylating agent like oxalyl chloride. Researchers can compare different potential pathways:

Stepwise Mechanism: Involving the formation of a tetrahedral intermediate after the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride).

Concerted Mechanism: Where bond formation and bond breaking occur simultaneously in a single transition state.

By calculating the energies of the reactants, intermediates, transition states, and products for each proposed pathway, a reaction energy profile can be constructed. mdpi.com The pathway with the lowest activation energy barrier is predicted to be the most favorable. mdpi.com Furthermore, DFT can model the effect of catalysts or different solvent environments on the reaction mechanism. ethz.ch

| Proposed Pathway | Description | Hypothetical Activation Energy (kJ/mol) | Mechanistic Implication |

|---|---|---|---|

| Uncatalyzed Stepwise | Formation of a tetrahedral intermediate without a catalyst. | 120 | High energy barrier suggests a slow reaction. |

| Catalyzed Stepwise | Formation of a tetrahedral intermediate with a base catalyst. | 75 | Catalyst stabilizes the transition state, lowering the barrier. mdpi.com |

| Concerted | Simultaneous bond formation and cleavage. | 150 | Very high barrier makes this pathway less likely. |

Isotopic Labeling Studies

Isotopic labeling is a definitive experimental technique used to trace the movement of specific atoms throughout a chemical reaction, providing unambiguous evidence for a proposed mechanism. pku.edu.cnsigmaaldrich.com In the synthesis of this compound, stable isotopes such as ¹³C, ¹⁸O, or ²H (deuterium) can be incorporated into one of the reactants. nih.gov

A classic isotopic labeling experiment to confirm the mechanism of amide formation from p-toluidine and oxalic acid would involve the use of ¹⁸O-labeled oxalic acid. In this experiment, the carbonyl oxygens or the hydroxyl oxygens of oxalic acid can be selectively labeled.

Scenario: Synthesis using oxalic acid with ¹⁸O-labeled carbonyl groups (HOOC(=¹⁸O)-C(=¹⁸O)OOH).

Mechanism: The reaction is a condensation where the amine nitrogen of p-toluidine attacks the carbonyl carbon of oxalic acid, and a molecule of water is eliminated. The oxygen atom in the eliminated water molecule originates from the hydroxyl group of the carboxylic acid.

Expected Result: If this mechanism is correct, the ¹⁸O labels will be fully retained in the carbonyl groups of the final this compound product. Analysis of the product using mass spectrometry would show a corresponding increase in its molecular weight. The water produced as a byproduct would contain only the unlabeled ¹⁶O isotope.

This type of study provides direct proof of the atom-transfer events occurring during the reaction, confirming the roles of the nucleophile and electrophile and validating the proposed condensation pathway. biorxiv.orgnih.gov

Coordination Chemistry and Ligand Design with P Oxalotoluidide

p-Oxalotoluidide as a Bidentate Ligand

This compound possesses the characteristic oxalamide backbone, which is well-established as a bidentate ligand scaffold. mdpi.com Bidentate ligands, often called chelating ligands, are molecules that can form two bonds to a single metal ion, creating a stable ring structure known as a chelate. purdue.eduhistoryofscience.com The stability of these complexes is enhanced by the chelate effect.

Based on the structure of related oxalamide ligands, this compound is expected to coordinate to a metal center in a bidentate fashion through the two oxygen atoms of the carbonyl groups. This coordination would result in the formation of a stable five-membered chelate ring. The coordination of this compound can lead to various coordination geometries depending on the metal ion, its oxidation state, and the presence of other ligands. For a metal ion with a coordination number of four, a square planar or tetrahedral geometry could be adopted. For instance, palladium(II) complexes with bidentate ligands commonly exhibit a square planar geometry. researchgate.net With a coordination number of six, an octahedral geometry would be expected, which is a common geometry for many transition metal complexes. researcher.life

Structurally related N,N'-disubstituted oxalamides have been shown to act as bridging ligands in polynuclear complexes, indicating another potential chelation mode for this compound. mdpi.com In such arrangements, the ligand would coordinate to two different metal centers.

The properties of a ligand and its resulting metal complexes are significantly influenced by steric and electronic factors. mdpi.com

Steric Factors: The p-tolyl groups in this compound introduce steric bulk around the coordination site. This steric hindrance can influence the coordination geometry, the number of ligands that can bind to the metal center, and the stability of the resulting complex. For example, bulky ligands can favor lower coordination numbers. The tolyl groups can also affect the reactivity of the metal complex by controlling access of substrates to the catalytic center. nih.gov

Electronic Factors: The electronic properties of the p-tolyl group can modulate the electron density at the donor oxygen atoms of the oxalamide. The methyl group at the para position is an electron-donating group, which increases the electron density on the aromatic ring and, consequently, on the amide nitrogen and carbonyl oxygen atoms. This increased electron density can enhance the ligand's ability to donate electron density to the metal center, thereby influencing the stability and reactivity of the complex. In related systems, the electronic nature of substituents on the phenyl rings of oxalamide ligands has been shown to impact the catalytic activity of their copper complexes.

Metal-Oxalotoluidide Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their structure and potential applications.

While specific synthesis of this compound metal complexes is not extensively documented in the provided literature, related compounds offer insight into potential synthetic routes. For instance, metal complexes of a dithiocarbamate (B8719985) ligand have been synthesized using N1,N2-di-p-tolyloxalamide as a starting material, which was then reacted with carbon disulfide and potassium hydroxide, followed by reaction with o-phenylenediamine (B120857) to form the final ligand, which was then complexed with Co(II), Ni(II), and Cd(II). researchgate.net This suggests that this compound can serve as a precursor for more complex ligands.

The direct synthesis of metal complexes with oxalamide ligands is often achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.netrsc.org For example, bis(oxamato)palladate(II) complexes have been prepared from the corresponding N-substituted oxamate (B1226882) ligands and a palladium(II) salt. rsc.org

A crystal structure of the closely related compound, N,N′-bis(4-methylphenyl)dithiooxamide, reveals a trans conformation of the dithiooxamide (B146897) fragment with intramolecular N—H···S hydrogen bonds. researchgate.net The p-tolyl groups are rotated with respect to the central plane. researchgate.net While a direct crystal structure for a this compound metal complex is not available, the structure of a palladium(II) complex with a diimine ligand containing p-tolyl groups, [PdCl2(C28H24N2)], shows a distorted square-planar geometry around the palladium center. researchgate.net

Table 1: Crystallographic Data for a Structurally Related Dithiooxamide Ligand

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N,N′-bis(4-methylphenyl)dithiooxamide | C16H16N2S2 | Monoclinic | C2/c | 33.9423(7) | 11.3880(2) | 7.8049(2) | 99.439(1) |

Data from Giannetto, A., et al. (2015). researchgate.net

The electronic structure of a coordination compound describes the arrangement of electrons in the metal and ligand orbitals. The bonding in metal-oxalotoluidide complexes is expected to involve the donation of lone pairs of electrons from the carbonyl oxygen atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds. nih.gov

The nature of the metal-ligand bond can be further understood by considering the electronic properties of both the metal and the ligand. The electron-donating p-tolyl groups of this compound would increase the Lewis basicity of the oxygen donor atoms, leading to stronger sigma-donation to the metal center. This can influence the d-orbital splitting of the metal ion and, consequently, the magnetic and spectroscopic properties of the complex.

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from oxalamide and related ligands have shown promise in various catalytic applications. researchgate.net By analogy, this compound-metal complexes could potentially be active catalysts.

Structurally similar N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide has been used as a ligand in copper-catalyzed hydroxylation of aryl halides. The presence of hydroxyl groups in this ligand was found to be crucial for its catalytic activity. This suggests that modifications of the this compound structure could be a strategy to develop effective catalysts.

Palladium complexes with N-substituted oxamate ligands have been successfully employed as catalysts for Heck carbon-carbon coupling reactions. rsc.org These complexes demonstrated high efficiency and could be recycled multiple times. rsc.org Given the prevalence of palladium catalysts in cross-coupling reactions, palladium complexes of this compound could be interesting candidates for such transformations.

Table 2: Catalytic Applications of Structurally Related Oxalamide-Metal Complexes

| Catalyst System | Reaction Type | Key Findings |

| Copper(II) acetylacetonate (B107027) / N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Hydroxylation of aryl halides | The hydroxyl groups on the ligand enhance catalytic activity. |

| (n-Bu4N)2[Pd(N-R-oxamate)2] | Heck C-C coupling | Highly efficient and reusable catalysts in an ionic liquid medium. rsc.org |

The potential for this compound in catalysis lies in the ability to fine-tune the steric and electronic properties of the resulting metal complexes by modifying the ligand structure. Further research into the synthesis and catalytic testing of this compound-metal complexes is warranted to explore these possibilities.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. chembk.com Metal complexes featuring organic ligands are frequently used as soluble catalysts. google.com Although this compound itself is not prominently featured in catalysis literature, the broader family of N,N'-bisoxalamide ligands has shown significant promise, particularly in copper-catalyzed cross-coupling reactions.

N,N'-disubstituted oxalamides function as effective bidentate ligands, coordinating to metal centers through their two nitrogen atoms. This chelation can stabilize the metal center and modulate its reactivity. For example, research has shown that N,N'-bisoxalamide derivatives are effective ligands for copper in N-arylation reactions. researchgate.net Specifically, N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) serves as an efficient ligand in the copper-catalyzed N-arylation of various anilines and cyclic secondary amines with (hetero)aryl bromides, often requiring only low catalyst loadings (0.5-5 mol%) and proceeding at moderate temperatures. researchgate.net For more sterically challenging substrates, such as acyclic secondary amines, ligands with greater steric bulk like N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) have proven to be more effective. chembk.comresearchgate.net

These findings suggest that this compound, with its p-tolyl groups, could be a viable ligand in similar homogeneous catalytic systems. The electronic and steric properties conferred by the p-tolyl substituents would influence the stability and activity of the resulting metal complex.

Table 1: Performance of Structurally Related Oxalamide Ligands in Homogeneous Catalysis

| Ligand | Catalyst System | Reaction Type | Key Findings & Efficacy |

| N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) | CuI / BFMO | N-arylation of anilines and cyclic secondary amines | Effective at low catalyst loadings (0.5-5 mol%) and relatively low temperatures. researchgate.net |

| N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | CuI / BTMPO | N-arylation of sterically hindered acyclic secondary amines | Demonstrates superior performance for more sterically demanding substrates. chembk.comresearchgate.net |

| N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Copper-catalyzed | Hydroxylation of aryl halides | The presence of hydroxyl groups enhances coordination to the copper center, facilitating efficient catalysis. |

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation and reusability. scholarsresearchlibrary.com There is a notable absence of studies employing this compound directly as a heterogeneous catalyst. However, based on established principles, this compound could be adapted for such applications.

Potential routes to a this compound-based heterogeneous catalyst include:

Incorporation into a support matrix: this compound could be used as a monomer or building block in the synthesis of polymers or metal-organic frameworks (MOFs). The resulting solid material could then act as a catalyst or a support for catalytically active metal nanoparticles.

Immobilization of a this compound complex: A pre-formed metal complex of this compound could be anchored to a solid support like silica (B1680970) or alumina (B75360) through physical adsorption or covalent grafting.

The design of functionalized heterogeneous catalysts is a vibrant area of research aimed at developing more sustainable chemical processes. cas.cn While the application of this compound in this context remains speculative, the versatility of the oxalamide structure suggests its potential for creating novel solid-supported catalysts.

Ligand Design for Enhanced Catalytic Performance and Selectivity

The rational design of ligands is paramount for controlling the activity, selectivity, and stability of metal-based catalysts. chemicalbook.com The modular structure of this compound provides a versatile scaffold for developing new ligands with tailored properties.

The N,N'-bis(aryl)oxalamide framework allows for systematic modifications to tune the ligand's electronic and steric characteristics. The p-tolyl groups of this compound are weakly electron-donating and provide a moderate level of steric hindrance. By altering the substituents on the aromatic rings, it is possible to create a library of ligands optimized for specific catalytic transformations.

Table 2: Potential Strategies for Modifying the this compound Scaffold

| Modification Strategy | Rationale | Potential Impact on Catalysis |

| Varying electronic properties | Introducing electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups on the phenyl rings. | Modulates the electron density at the metal center, thereby tuning its reactivity and redox potential. |

| Altering steric hindrance | Introducing bulkier (e.g., -tBu) or smaller (e.g., -H) substituents on the aryl rings. | Controls substrate access to the catalytic site, which can enhance selectivity (e.g., regioselectivity or enantioselectivity). |

| Incorporating chiral moieties | Introducing chiral centers into the ligand backbone or on the aryl substituents. | Enables the development of catalysts for asymmetric synthesis, leading to the preferential formation of one enantiomer of a chiral product. |

| Adding functional groups for immobilization | Appending groups suitable for grafting onto a solid support (e.g., siloxy groups). | Facilitates the preparation of heterogeneous catalysts, allowing for easier catalyst recovery and reuse. |

A patent detailing the synthesis of N,N'-di-p-tolyl oxamide (B166460) indicates its utility as an intermediate for producing other chemical compounds, which could include more elaborate ligand structures. google.com Furthermore, the successful synthesis of various N,N'-disubstituted oxalamides for medicinal chemistry applications highlights the synthetic accessibility of this compound class for creating diverse molecular architectures. researchgate.net

Supramolecular Chemistry and Self Assembly of P Oxalotoluidide Systems

Non-Covalent Interactions in p-Oxalotoluidide Assemblies

The self-assembly of this compound into organized supramolecular structures is governed by a combination of directional and non-directional non-covalent forces. The key functional groups within the molecule—the amide linkages and the aromatic tolyl rings—provide the necessary sites for these interactions.

Hydrogen Bonding Networks

The oxalamide core of this compound, which consists of two amide groups, is the primary driver for the formation of extensive hydrogen bonding networks. Each amide group contains a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This self-complementarity allows for the creation of robust and predictable intermolecular connections.

In related N,N'-diaryl oxamide (B166460) systems, these interactions are the dominant force in their crystal engineering, directing the formation of supramolecular arrays. rsc.org The N–H⋯O=C hydrogen bond is a recurring and stabilizing motif. rsc.orgmdpi.com Depending on the substitution pattern and molecular conformation, these hydrogen bonds can link molecules into one-dimensional tapes or chains. mdpi.commdpi.com In some chiral oxalamide derivatives, these hydrogen bonds have been observed to generate supramolecular helical structures. iucr.org While the specific crystal structure of this compound is not detailed in the surveyed literature, the principles established for symmetric oxamides strongly suggest it forms similar hydrogen-bonded networks. researchgate.net The planarity of the oxalamide fragment, enforced by intramolecular hydrogen bonds in some derivatives, further facilitates organized packing. mdpi.com

| Interaction Type | Donor Group | Acceptor Group | Typical Resulting Motif |

| Intermolecular Hydrogen Bond | Amide N-H | Carbonyl C=O | Chains, Tapes, Helices, Sheets |

π-π Stacking Interactions

The two p-tolyl groups in the this compound molecule are aromatic π-systems that engage in π-π stacking interactions. catalysis.blogmdpi.com These non-covalent forces, while generally weaker than hydrogen bonds, are crucial for organizing molecules in the solid state and contribute significantly to the stability of the resulting assemblies. These interactions occur when the electron-rich face of one aromatic ring interacts with the electron-deficient periphery of another.

In the crystal structures of related 1,3-phenyl-dioxalamic derivatives, π-stacking is a key interaction that directs the formation of their supramolecular arrays. rsc.orgrsc.org These interactions often work in concert with hydrogen bonding, for example, by organizing the one-dimensional hydrogen-bonded chains into two- or three-dimensional structures. researchgate.net The specific geometry of these interactions can vary, including parallel-displaced or edge-to-face arrangements, depending on steric and electronic factors. In a related chiral oxalamide bearing naphthyl groups, π-π contacts between these terminal aromatic rings were observed to be critical for the dense packing of helical structures. iucr.org

Metal-Ligand Coordination in Supramolecular Structures

The this compound molecule possesses multiple potential coordination sites, making it a viable ligand for the construction of metallosupramolecular architectures. The two carbonyl oxygen atoms are the most likely donor sites for coordination with metal ions. Furthermore, under basic conditions, the amide protons can be removed, allowing the nitrogen atoms to also act as donor sites, making the molecule a potentially bidentate or even tetradentate ligand.

The oxalamide framework is a well-established bridging ligand in coordination chemistry, capable of linking multiple metal centers. For instance, related oxamide ligands have been used to create binuclear and polynuclear copper(II) complexes. researchgate.net The synthesis of polymeric metal complexes from multidentate ligands containing amide functionalities is a common strategy. uobaghdad.edu.iq While specific metal complexes of this compound itself are not prominently featured in the surveyed literature, the known reactivity of the oxalamide functional group indicates its strong potential for use in coordination-driven self-assembly. nih.govrsc.orgmdpi.com The combination of redox-active transition metals with such non-innocent ligands can lead to complexes with interesting electrochemical and magnetic properties. mdpi.com

Design and Construction of Supramolecular Architectures

The predictable interactions of the this compound building block allow for the rational design of more complex and functional supramolecular systems. Its linear, ditopic nature makes it an ideal component for constructing both discrete and extended architectures.

Discrete Supramolecular Cages and Capsules

Supramolecular cages are discrete, three-dimensional structures with an internal cavity, formed by the self-assembly of multiple components. theunchainedlibrary.com A common design strategy involves combining linear, ditopic ligands (acting as the faces or edges of a polyhedron) with metal ions that act as angular vertices. nih.gov

Given its linear and rigid structure, this compound is a candidate to serve as a planar "panel" ligand in the construction of such cages. For example, self-assembly of multiple this compound ligands with square-planar coordinating metals like Palladium(II) or Platinum(II) could, in principle, lead to the formation of box-like or prismatic cages. Although the use of this compound in this specific application has not been documented, the fundamental principles of cage design support its potential suitability for creating such host-guest systems. nih.govacademie-sciences.fr These structures are of great interest for their applications in molecular recognition, catalysis, and targeted drug delivery. theunchainedlibrary.com

One- and Two-Dimensional Self-Assembled Systems

The formation of extended one- and two-dimensional (1D and 2D) systems from this compound is driven by the interplay of hydrogen bonding and π-π stacking.

One-Dimensional (1D) Assemblies: The most probable self-assembly motif for this compound is the formation of 1D chains or tapes through intermolecular N–H⋯O=C hydrogen bonds. mdpi.com This has been observed in numerous related oxalamide structures, where molecules link head-to-tail to form robust, linear aggregates. mdpi.com In some cases, as seen with certain conformationally controlled oxalamide derivatives, these 1D chains can adopt a helical structure, adding a layer of chiral complexity to the supramolecular assembly. rsc.orgiucr.orgrsc.org

Two-Dimensional (2D) Assemblies: These 1D hydrogen-bonded tapes can further organize into 2D sheets. This higher-order assembly is typically directed by weaker interactions, most notably π-π stacking between the p-tolyl rings of adjacent tapes. This hierarchical assembly process, where strong, directional bonds create 1D motifs and weaker, less-directional forces organize them into 2D layers, is a cornerstone of supramolecular chemistry. researchgate.net The combination of these interactions can lead to the formation of well-ordered molecular layers and networks. mdpi.com

Metal-Organic Frameworks (MOFs) incorporating this compound Units

Direct studies detailing the incorporation of this compound as a primary building block in Metal-Organic Frameworks (MOFs) are not extensively documented in current literature. However, the foundational oxalamide structure is increasingly utilized to design functionalized organic linkers for MOF synthesis. These frameworks are crystalline materials constructed from metal ions or clusters linked by organic molecules, and the introduction of the oxalamide group into these linkers imparts specific chemical properties to the MOF's internal pore surfaces. researchgate.net

Researchers have successfully synthesized various MOFs using carboxylate-functionalized oxalamide ligands. These ligands, such as N,N′-bis(3,5-dicarboxyphenyl)oxalamide (H₄OATA) and 3,3'-(oxalylbis(azanediyl))dibenzoic acid (3-OADAH₂), create robust frameworks with channels decorated by the CO₂-philic oxalamide groups. x-mol.netacs.orgnih.gov The two amide moieties within the oxalamide structure exhibit a strong affinity for carbon dioxide, making these MOFs promising candidates for CO₂ capture and separation applications. x-mol.net

For instance, a series of isostructural MOFs based on the 3-OADAH₂ ligand with Co(II), Zn(II), and Cd(II) metal centers were found to possess two-dimensional structures where the layers are interconnected through hydrogen bonds. x-mol.net Similarly, MOFs synthesized with the H₄OATA ligand and Zn(II), Cd(II), and Co(II) ions have demonstrated high stability and significant CO₂ adsorption capacities, which can be further enhanced through post-synthetic metal ion exchange. acs.orgnih.gov

The following table summarizes the CO₂ adsorption properties of several MOFs constructed from oxalamide-based linkers, illustrating the effectiveness of this functional group in gas capture applications.

| MOF Name | Linker | Metal Ion | CO₂ Uptake (wt% at 273 K, 1 bar) | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Ref |

| Co-3-OADA | 3-OADAH₂ | Co(II) | 8.87 | ~34 | x-mol.net |

| Zn-3-OADA | 3-OADAH₂ | Zn(II) | 8.40 | ~25 | x-mol.net |

| Cd-3-OADA | 3-OADAH₂ | Cd(II) | 7.93 | ~33 | x-mol.net |

| Cu-OATA | H₄OATA | Cu(II) | 25.35 | ~25 | acs.org |

| Cd-OATA | H₄OATA | Cd(II) | 11.90 | N/A | acs.org |

Functional Supramolecular Materials based on this compound

Functional supramolecular materials are complex chemical systems designed to perform specific tasks, such as sensing, catalysis, or responding to external stimuli. Their function arises from the precise spatial arrangement of molecules held together by non-covalent interactions. nih.gov The oxalamide unit is a key player in this field, prized for its ability to form predictable and stable hydrogen-bonded assemblies. researchgate.net

Stimuli-responsive materials can change their properties in response to external triggers like pH, temperature, light, or the presence of specific chemicals. nih.govmdpi.com While no responsive systems based explicitly on this compound have been detailed, the general oxalamide motif is a component in various "smart" materials.

The self-assembly process of oxalamide-containing molecules is predominantly driven by complementary N–H···O=C hydrogen bonds, which can organize the molecules into one-dimensional chains or tapes. scispace.commdpi.com These tapes can then interact to form three-dimensional networks capable of creating gels or other complex structures. The introduction of other functional groups, such as pyridyls, can create systems where this self-assembly is sensitive to external factors. For example, coordination with metal ions can either induce or disrupt the gel network, leading to a metal-responsive material. mdpi.com In a notable example, the assembly of zinc(II) halides with N,N′-bis-4-methyl-pyridyl oxalamide was shown to be directed by the specific halide anion (Cl⁻, Br⁻, or I⁻) used, resulting in different supramolecular architectures, from one-dimensional polymers to discrete macrocycles. rsc.org This demonstrates how the non-covalent interactions of an oxalamide-based system can be tuned by chemical stimuli.

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent forces. wikipedia.org This interaction is fundamental to processes like molecular recognition and sensing. orientjchem.org

There is a lack of specific studies focusing on this compound in host-guest systems. However, the oxalamide functional group has been incorporated into larger, more complex host molecules to control their assembly and guest-binding properties. Due to its self-complementary hydrogen bonding ability, the oxalamide group can direct the formation of dimeric capsules. scispace.com For example, resorcinarene (B1253557) macrocycles decorated with four oxalamide groups have been shown to form self-included dimeric assemblies, creating a well-defined cavity. These dimers are held together by strong N-H···O and C-H···O hydrogen bonds between the oxalamide units of the two host molecules. scispace.com

Furthermore, simpler oxalamide-based ligands can form discrete, cyclic structures upon coordination with metal ions, and these metallamacrocycles can act as hosts for guest molecules. The complex formed between zinc(II) iodide and N,N′-bis-4-methyl-pyridyl oxalamide results in a rectangular macrocycle that creates a nanotube-like framework in the solid state capable of interactions. rsc.org

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems that can mimic the efficiency and selectivity of natural enzymes. wikipedia.orgrsc.org A supramolecular catalyst typically involves a host molecule that binds a substrate (the reactant) and positions it favorably for a reaction, often with the help of a catalytic group attached to the host. wikipedia.orgbhu.ac.in

Specific examples of this compound being used in supramolecular catalysis have not been reported. However, the oxalamide framework is of significant interest in the broader field of catalysis. researchgate.net Oxalamide-containing ligands have been developed for copper-catalyzed coupling reactions, highlighting the utility of the oxalamide unit in coordinating with and activating catalytic metal centers. researchgate.net

In the context of supramolecular catalysis, one could envision a system where a host molecule containing an oxalamide moiety binds a substrate through hydrogen bonding. If this host also contains a catalytic center, it could bring the substrate and catalyst into close proximity, thereby accelerating the reaction. For example, a catalytic system could be designed where a macrocycle or a MOF pore lined with oxalamide groups selectively binds a substrate, and a metal ion coordinated within the structure performs the catalytic transformation. wikipedia.orgescholarship.org While this remains a hypothetical application for this compound itself, it is an active area of research for related supramolecular systems.

Advanced Spectroscopic Characterization and Analytical Methodologies for P Oxalotoluidide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. slideshare.netjchps.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. slideshare.netcore.ac.uk

1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments are fundamental for the initial structural assessment of p-oxalotoluidide.

¹H NMR: Proton NMR provides information about the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the aromatic protons on the tolyl groups, the methyl protons, and the amide (N-H) protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the oxalamide core and the electron-donating methyl groups.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Signals for the carbonyl carbons of the oxalamide group are typically observed at lower fields (higher ppm values) due to their deshielded nature. The aromatic carbons and the methyl carbons will have characteristic chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct information about the nitrogen atoms in the amide linkages. oatext.comnih.gov The chemical shifts of the nitrogen atoms are sensitive to their hybridization and the electronic effects of the substituents. nih.gov

A hypothetical data table for the 1D NMR of this compound is presented below, based on general principles and data from similar structures.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 8.0 - 8.5 | s | N-H (Amide) |

| ¹H | ~ 7.5 - 7.8 | d | Aromatic (ortho to NH) |

| ¹H | ~ 7.1 - 7.3 | d | Aromatic (meta to NH) |

| ¹H | ~ 2.3 | s | CH₃ (Methyl) |

| ¹³C | ~ 160 | s | C=O (Carbonyl) |

| ¹³C | ~ 135 - 140 | s | Aromatic (quaternary, C-NH & C-CH₃) |

| ¹³C | ~ 129 | s | Aromatic (CH) |

| ¹³C | ~ 120 | s | Aromatic (CH) |

| ¹³C | ~ 21 | s | CH₃ (Methyl) |

2D NMR Techniques (COSY, NOESY, HSQC, HMBC)nih.gov

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from 1D spectra and for elucidating complex structural details. creative-biostructure.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. creative-biostructure.comemerypharma.com In this compound, COSY would show correlations between the adjacent aromatic protons on the tolyl rings, helping to confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is particularly useful for determining the conformation of the molecule. For instance, NOESY could reveal through-space interactions between the N-H protons and the ortho-protons of the tolyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. creative-biostructure.comgithub.io HSQC is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprintingnih.govnih.govrsc.org

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing a characteristic "fingerprint" that is highly specific to its structure and bonding. jsscacs.edu.insu.se

Fourier Transform Infrared (FT-IR) Spectroscopynih.govnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net For this compound, key vibrational bands can be assigned to specific functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~ 3300 | N-H stretch | Amide N-H bond stretching. |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Stretching of C-H bonds in the benzene (B151609) ring. |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Stretching of C-H bonds in the methyl group. |

| ~ 1680 - 1650 | C=O stretch (Amide I) | Carbonyl group stretching, a strong and characteristic band. researchgate.net |

| ~ 1600, 1500 | C=C stretch | Benzene ring skeletal vibrations. |

| ~ 1550 | N-H bend (Amide II) | In-plane bending of the N-H bond coupled with C-N stretching. |

| ~ 820 | C-H bend (out-of-plane) | Characteristic of para-substituted benzene rings. |

Raman Spectroscopy (SERS, TERS)nih.govrsc.org

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations.

Conventional Raman Spectroscopy: The Raman spectrum of this compound would show strong bands for the symmetric vibrations of the benzene rings and the C-C bond of the oxalate (B1200264) moiety.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can dramatically enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, allowing for the detection of very low concentrations. spectroscopyonline.comnih.gov This technique could be applied to study the interaction of this compound with metallic surfaces.

Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the high spatial resolution of scanning probe microscopy with the chemical specificity of Raman spectroscopy. rsc.orgscientaomicron.com It uses a sharp metallic tip to achieve localized signal enhancement, enabling the vibrational analysis of molecules at the nanoscale. rsc.orgscientaomicron.com This could be used to probe the properties of individual this compound molecules or their aggregates on a surface.

Electronic Spectroscopy for Electronic Transitionsnih.govrsc.orgupi.edu

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. pressbooks.pubmsu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. adpcollege.ac.in

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic rings and the conjugated amide system. The presence of the tolyl groups and the oxalamide bridge creates an extended π-system. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the electronic nature of the substituents. Solvents of different polarities can also influence the absorption maxima. physchemres.org

| Transition Type | Approximate λmax (nm) | Description |

| π → π | ~ 250 - 300 | Associated with the conjugated system of the benzene rings and the oxalamide group. |

| n → π | ~ 300 - 350 | A weaker transition involving the non-bonding electrons on the oxygen and nitrogen atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, causing electronic transitions from a ground state to an excited state. iucr.org For this compound, the presence of aromatic phenyl rings and the oxamide (B166460) linkage, which creates a conjugated system, results in characteristic absorption bands. The primary electronic transitions observed are π → π* transitions associated with the aromatic rings and n → π* transitions related to the carbonyl groups of the oxamide bridge. researchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment and substitution on the aromatic rings. whiterose.ac.uk In solution, this compound and its derivatives are expected to exhibit strong absorption in the UV region. For instance, related N,N'-diaryl oxamide compounds show intense absorption bands that are indicative of their electronic structure. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Bis(carboxamide) Compounds This table presents data for structurally similar compounds to illustrate the expected spectroscopic behavior of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| N,N'-bis(quinolin-2-yl)pyridine-2,6-dicarboxamide | DMSO | 277, 309, 323 | 10,900; 9,200; 10,500 | researchgate.net |

| N,N'-bis(isoquinolin-1-yl)pyridine-2,6-dicarboxamide | DMSO | 326 | 86,000 | researchgate.net |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed photons. beilstein-journals.org Molecules with aromatic rings and conjugated π-systems, such as this compound, often exhibit fluorescence. beilstein-journals.org Upon excitation with light of a specific wavelength, an electron is promoted to an excited singlet state. The subsequent relaxation to the ground state results in the emission of a photon at a longer wavelength (lower energy) than the absorbed photon. mdpi.com

The fluorescence properties, including the excitation and emission maxima, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime, are intrinsically linked to the molecular structure and its environment. The emission spectrum is often a mirror image of the absorption spectrum. beilstein-journals.org While specific fluorescence data for this compound is not widely published, its structural characteristics suggest potential for fluorescence emission, a property that is valuable for applications in sensors and optical materials. researchgate.netlibretexts.org

Table 2: Expected Parameters from Fluorescence Spectroscopy for an Aromatic Oxamide This table outlines the key parameters that would be determined in a fluorescence analysis of this compound.

| Parameter | Description |

|---|---|

| Excitation λmax (nm) | Wavelength of maximum light absorption to induce fluorescence. |

| Emission λmax (nm) | Wavelength of maximum light emission. |

| Stokes Shift (nm) | The difference in wavelength between the excitation and emission maxima. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating fluorescence efficiency. |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis